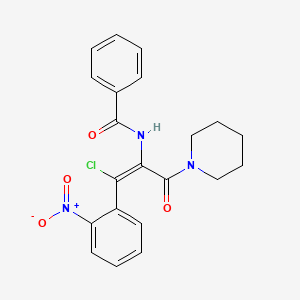

![molecular formula C19H22N2O6S B2545082 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921915-77-7](/img/structure/B2545082.png)

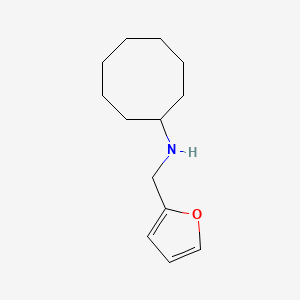

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to provide a detailed physical and chemical properties analysis .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors

Compounds with the [1,4]oxazepine-based primary sulfonamides structure have demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality plays a crucial role by facilitating the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, showcasing their potential as carbonic anhydrase inhibitors for therapeutic applications (Sapegin et al., 2018).

Novel Fused Pentacyclic System

The dehydration of certain compounds can lead to the formation of a novel fused pentacyclic system, which includes the 1,4-benzodiazepine and isoindolinone fragments. Such compounds have been synthesized and characterized, indicating the versatility and potential utility of this chemical framework in creating new therapeutic molecules (Ukhin et al., 2011).

Photophysical Properties

The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, has been explored. This compound exhibits a strong blue emission in dichloromethane, highlighting its potential for applications in materials science, particularly in the field of organic electronics and photonics (Petrovskii et al., 2017).

Ring-Expansion Synthesis

Research on the cyclization of specific compounds has led to an unusual ring-expansion process, producing compounds with potential interest to medicinal chemists. This demonstrates the compound's utility in exploring novel synthetic pathways and creating structurally unique molecules for pharmaceutical development (Kolluri et al., 2018).

Heterocyclic Hybrids

A series of benzimidazole-tethered oxazepine heterocyclic hybrids has been synthesized, showing potential for nonlinear optical (NLO) applications. These compounds, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, exhibit interesting photophysical and electrostatic properties, suggesting their use in various technological applications (Almansour et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-19(2)11-27-15-7-5-12(9-14(15)20-18(19)22)21-28(23,24)17-10-13(25-3)6-8-16(17)26-4/h5-10,21H,11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYINPGGZQGRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-chloropyridin-3-yl)formamido]-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2545000.png)

![4-[[(5-Bromopyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2545009.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine](/img/structure/B2545010.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2545011.png)

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)

![N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545021.png)